

Application Note: Analytical Strategy for Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

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Compound of Interest

Compound Name: *Methyl 4-(thiomorpholin-4-ylmethyl)benzoate*

CAS No.: 128982-45-6

Cat. No.: B2744097

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Introduction & Chemical Profile

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is a bifunctional building block containing a lipophilic benzoate ester and a basic thiomorpholine ring. Its analysis requires careful consideration of three competing physicochemical factors:

- **Basicity:** The tertiary amine in the thiomorpholine ring () can cause severe peak tailing on traditional silica-based columns due to silanol interactions.
- **Redox Sensitivity:** The thioether moiety is susceptible to oxidation, forming sulfoxides (Da) and sulfones (Da) if solvents contain peroxides.
- **Hydrolytic Instability:** The methyl ester is prone to hydrolysis under extreme pH conditions, necessitating buffered mobile phases.

Physicochemical Summary

Property	Value (Estimated)	Analytical Implication
Molecular Formula		Monoisotopic Mass: 251.0980 Da
LogP	2.8 – 3.2	Retains well on C18; requires organic modifier >30% for elution.
pKa (Base)	~8.0 – 8.5	Positively charged at acidic pH (Standard LC conditions).
UV Max	~235 nm, ~254 nm	Benzoate chromophore allows sensitive UV detection.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity analysis and assay quantification. Rationale: A low-pH mobile phase is selected to fully protonate the thiomorpholine nitrogen (

), preventing secondary interactions with residual silanols and ensuring sharp peak shape.

Chromatographic Conditions

- System: Agilent 1260 Infinity II or Waters Alliance e2695
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m) or equivalent end-capped C18.
 - Why? "Plus" or "CSH" (Charged Surface Hybrid) columns shield silanols, critical for basic amines.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
 - Note: TFA acts as an ion-pairing agent, sharpening the amine peak.
- Mobile Phase B: Acetonitrile (HPLC Grade)

- Flow Rate: 1.0 mL/min
- Column Temp: 35°C
- Detection: UV @ 254 nm (Primary), 230 nm (Secondary)
- Injection Volume: 5 µL

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
8.0	90	Gradient Elution
10.0	90	Wash
10.1	5	Re-equilibration
14.0	5	Stop

System Suitability Criteria (Acceptance Limits)

- Tailing Factor ():
(Critical for this amine).
- Theoretical Plates ():
.
- Retention Time (): ~5.5 ± 0.2 min.
- % RSD (n=6):
for Area.

Method 2: LC-MS/MS (Impurity Profiling)

Objective: Detection of trace hydrolysis (Acid) and oxidation (Sulfoxide) impurities. Rationale: ESI+ is highly sensitive for this compound due to the easily protonated nitrogen. Formic acid is used instead of TFA to avoid signal suppression.

Mass Spectrometry Parameters

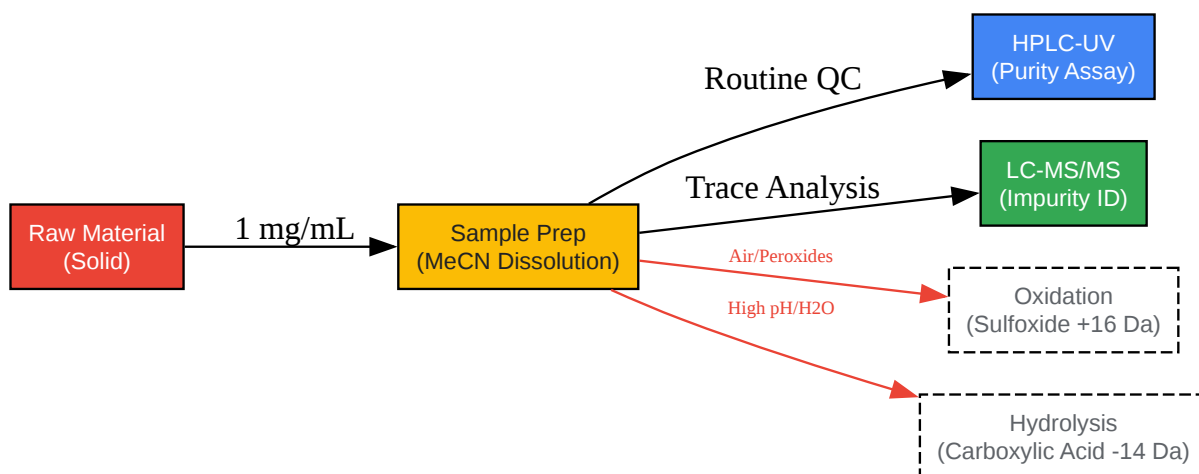
- Source: Electrospray Ionization (ESI), Positive Mode
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 400°C
- Scan Range: 100 – 600 m/z

MRM Transitions (Quantification)

Compound	Precursor ()	Product ()	Collision Energy (eV)
Target Analyte	252.1	151.0 (Loss of thiomorpholine)	20
Impurity A (Acid)	238.1	137.0 (Benzoyl fragment)	22
Impurity B (Sulfoxide)	268.1	167.0 (Oxidized fragment)	25

Experimental Workflow & Degradation Logic

The following diagram illustrates the analytical workflow and the potential degradation pathways that must be monitored.



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Caption: Analytical workflow for **Methyl 4-(thiomorpholin-4-ylmethyl)benzoate**, highlighting critical degradation pathways (Oxidation/Hydrolysis) during sample preparation.

Sample Preparation Protocol

Standard Preparation

- Weighing: Accurately weigh 10.0 mg of reference standard into a 10 mL volumetric flask.
- Dissolution: Add 5 mL of Acetonitrile. Sonicate for 2 minutes.
 - Caution: Do not use old THF or ethers; peroxides will oxidize the sulfur.
- Dilution: Dilute to volume with Water/Acetonitrile (50:50). Final concentration: 1.0 mg/mL.
- Filtration: Filter through a 0.22 μm PTFE syringe filter into an HPLC vial.

Stability Precaution

- Storage: Autosampler temperature must be set to 4°C.
- Shelf-life: Solutions are stable for 24 hours. If analyzing >24 hours, add 0.05% BHT (Butylated hydroxytoluene) as an antioxidant.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing > 1.5	Silanol interaction with amine.	Add 5 mM Ammonium Formate to aqueous mobile phase or increase TFA to 0.1%.
Extra Peak @ RRT 0.8	Hydrolysis (Acid impurity).	Check pH of aqueous mobile phase; ensure it is not > 7.0. Use fresh buffers.
Extra Peak @ RRT 0.5	Sulfoxide (Oxidation).	Check solvent quality. Use HPLC-grade MeCN only. Avoid vigorous vortexing (aeration).
Carryover	Sticky basic amine.	Change needle wash to 50:50 MeCN:Water + 0.1% Formic Acid.

References

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